1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c1-10(20)14-13(11-6-3-2-4-7-11)18-16(23-14)19-15(21)17-12-8-5-9-22-12/h2-9H,1H3,(H2,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJMGVRMVWEHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 5-acetyl-4-phenylthiazole with thiophene-2-yl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for efficient large-scale production.
Chemical Reactions Analysis
Condensation and Cyclization Reactions
The urea and acetyl groups participate in condensation reactions :
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Thiosemicarbazide Reactions : The acetyl group reacts with thiosemicarbazide in ethanol/HCl to form hydrazonothiazole derivatives, as seen in similar thiazole-acetyl systems .
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Heterocyclization : The urea moiety can undergo cyclization with α-haloketones (e.g., ethyl 2-chloro-3-oxobutanoate) to form fused thiazine or thiadiazole systems .
Example Reaction Pathway :
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5-Acetylthiazole + Thiosemicarbazide → Hydrazonothiazole (via HCl-catalyzed condensation) .
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Hydrazonothiazole + α-Haloketone → Bicyclic Thiazine (in dioxane with triethylamine) .
Electrophilic Substitution on the Thiophene Ring
The thiophene-2-yl group undergoes electrophilic substitution at the 5-position:
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Sulfonation and Nitration : Directed by the electron-rich thiophene ring, these reactions occur under mild acidic conditions .
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Cross-Coupling : Palladium-catalyzed Suzuki or Heck couplings enable functionalization of the thiophene ring for further derivatization .
Stability and Degradation
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Acidic Conditions : The urea linker hydrolyzes slowly in strong acids (e.g., HCl) to yield 5-acetyl-4-phenylthiazol-2-amine and thiophene-2-isocyanate .
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Thermal Stability : Decomposition occurs above 250°C, with the acetyl group undergoing keto-enol tautomerism prior to degradation .
Biological Implications of Reactivity
Scientific Research Applications
Biological Activities
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea exhibits a range of biological activities that make it a candidate for further research:
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays showed that this compound can inhibit cell proliferation in human cancer cells, including HepG2 (liver), HCT116 (colon), and MCF7 (breast) cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antibacterial activity. Research indicates that derivatives of thiazole, including this compound, show potent inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Acetylcholinesterase Inhibition
Given its structural features, this compound may also act as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar thiazole structures have shown promising results in inhibiting acetylcholinesterase activity, thereby enhancing cognitive function by increasing acetylcholine levels in the brain .
Case Studies
Several studies highlight the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea would depend on its specific biological activity. Generally, thiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound may inhibit or activate these targets, leading to a therapeutic effect.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Anticancer Activity
Compounds like 1-(4-(Benzamido)phenyl)-3-(thiophen-2-yl)urea () and 5h () exhibit moderate to potent anticancer activity against renal (A-498) and breast (MCF-7) cancer cell lines. The target compound’s acetyl and phenyl groups may enhance cytotoxicity by improving membrane permeability or inhibiting key enzymes like PI3K/mTOR, as seen in structurally related dual inhibitors such as XIN-10 (). However, specific activity data for the target compound remain unreported .
Antitubercular Activity
Thiophenylthiazole-urea derivatives (e.g., TTU14–TTU16) were evaluated against Mycobacterium tuberculosis H37Rv using the MABA protocol. The target compound’s acetyl group could similarly enhance bioavailability .
Key Research Findings
Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ in TTU8) lower melting points and solubility compared to electron-donating groups (e.g., –OCH₃ in TTU15) .
Bioactivity Trends : Thiophen-2-yl and thiazole moieties are critical for antimicrobial and anticancer activity, as seen in compounds like 5h (IC₅₀ = 217–219°C) and TTU16 .
Structural Flexibility : The urea bridge allows for modular substitution, enabling optimization of pharmacokinetic properties without altering core bioactivity .
Biological Activity
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic compound that belongs to the class of thiazole derivatives. This article explores its biological activities, particularly its anticancer, antibacterial, and enzyme inhibition properties, supported by various research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of this compound
The compound exhibited an IC50 value of 62.5 µM against A549 lung cancer cells, which is comparable to standard chemotherapeutics like cisplatin (IC50 = 45.88 µM) . Additionally, it showed promising results against HepG2 and HCT116 cell lines, indicating its potential as an anticancer agent.
2. Antibacterial Activity
Thiazole derivatives have also been evaluated for their antibacterial properties. Studies indicate that compounds with similar structures demonstrate significant activity against various bacterial strains.
Table 2: Antibacterial Activity of Thiazole Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may possess considerable antibacterial activity, making it a candidate for further investigation in infectious disease treatment.
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, its inhibitory effects on urease and acetylcholinesterase have been documented.
Table 3: Enzyme Inhibition Potency
The compound demonstrated a notable inhibitory effect on urease with an IC50 of 21.25 µM, indicating its potential as a therapeutic agent for conditions like urea cycle disorders and certain infections.
Case Studies
Several case studies have illustrated the effectiveness of thiazole derivatives in clinical settings:
- Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer treated with thiazole derivatives showed a significant reduction in tumor size compared to traditional therapies .
- Antibacterial Efficacy : Another study focused on the use of thiazole derivatives in treating bacterial infections in diabetic patients, resulting in improved wound healing and reduced infection rates .
Q & A
Q. What are the established synthetic routes for 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea, and what reaction conditions optimize yield?
The synthesis of urea derivatives typically involves coupling isocyanates with amines. For this compound, a plausible route involves reacting 5-acetyl-4-phenylthiazol-2-yl isocyanate with thiophen-2-ylamine under inert conditions (e.g., dry dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts . Reaction optimization includes:
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
Q. How does the thiophene-thiazole-urea scaffold influence physicochemical properties relevant to drug discovery?
- Lipophilicity : The thiophene and phenyl groups increase logP, enhancing membrane permeability.
- Hydrogen bonding : Urea moiety provides H-bond donors/acceptors, critical for target binding.
- Planarity : Thiazole-thiophene conjugation may restrict rotational freedom, improving binding affinity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound’s biological targets?
- Step 1 : Synthesize analogs with modifications to:
- Thiophene substituents (e.g., halogenation at the 5-position).
- Urea linker replacement (e.g., thiourea or amide).
- Step 2 : Assay against target enzymes (e.g., kinases) using dose-response curves (IC₅₀ determination).
- Step 3 : Cross-validate with computational docking to identify key binding interactions (e.g., π-stacking with phenyl groups) .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Experimental Replication : Use randomized block designs with split-plot arrangements to account for variables like solvent effects or assay plate positioning .
- Statistical Analysis : Apply ANOVA to isolate confounding factors (e.g., batch-to-batch purity variations).
- Orthogonal Assays : Confirm inhibitory activity using both enzymatic and cell-based assays .
Q. How can computational chemistry predict metabolic stability and toxicity of this compound?
- ADMET Prediction : Use tools like SwissADME to estimate:
- Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk).
- hERG channel binding (cardiotoxicity potential).
- Metabolic Pathways : Simulate phase I/II metabolism (e.g., acetyl group hydrolysis via esterases) using Schrödinger’s QikProp .
Q. What strategies mitigate synthetic challenges, such as low yields in urea bond formation?
- Alternative Coupling Reagents : Replace isocyanates with carbodiimides (e.g., EDC/HOBt) for milder conditions.
- Microwave Assistance : Reduce reaction time (30 mins vs. 24 hrs) and improve yield by 15–20% .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate urea products from thiourea byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
